N-(2-oxotetrahydrothiophen-3-yl)benzamide
Overview
Description
N-(2-oxotetrahydrothiophen-3-yl)benzamide: is an organic compound with the molecular formula C11H11NO2S It is characterized by the presence of a benzamide group attached to a tetrahydrothiophene ring, which contains a ketone functional group
Mechanism of Action
Target of Action
N-(2-oxotetrahydrothiophen-3-yl)benzamide, also known as N-(2-oxothiolan-3-yl)benzamide, is a compound that has been found to have a significant role in the selective aerobic oxidation of alcohols to aldehydes and ketones . This suggests that the primary targets of this compound are the enzymes involved in these oxidation reactions.
Mode of Action
The compound interacts with its targets by being polymerized on the surface of amine functionalized magnetic silica nanocomposites . This process is facilitated by an ultrasound-assisted method . Following this, MnO2 nanoparticles are formed on the surface of the polymer functionalized magnetic nanocomposites . This leads to a magnetically recoverable MnO2 catalyst, which exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .
Biochemical Pathways
The compound affects the biochemical pathway of alcohol oxidation. In this pathway, alcohols are converted to aldehydes and ketones, a process that is crucial in various biological and chemical processes . The compound’s interaction with this pathway results in the selective oxidation of alcohols .
Result of Action
The result of the compound’s action is the selective aerobic oxidation of alcohols to aldehydes and ketones . This process occurs in a mixture of DMSO and water in 30 minutes . The catalyst can be separated from the reaction mixture by applying a permanent magnet externally and can be reused several times without a significant loss of activity .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a magnetic field, which allows for the separation of the catalyst from the reaction mixture . Additionally, the compound’s activity is facilitated by an ultrasound-assisted method, suggesting that the application of ultrasound waves may enhance its efficacy .
Biochemical Analysis
Biochemical Properties
It has been synthesized and characterized in various studies , but the specific enzymes, proteins, and other biomolecules it interacts with are not yet fully identified
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves the reaction of benzoyl chloride with 2-oxotetrahydrothiophene-3-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-oxotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- N-(2-oxotetrahydrothiophen-3-yl)acetamide
- N-(2-oxotetrahydrothiophen-3-yl)propionamide
- N-(2-oxotetrahydrothiophen-3-yl)butyramide
Comparison: N-(2-oxotetrahydrothiophen-3-yl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties. Compared to its analogs with shorter acyl chains (e.g., acetamide, propionamide, butyramide), the benzamide derivative often exhibits enhanced stability and different reactivity patterns. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUVBMYECVDQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968248 | |
Record name | N-(2-Oxothiolan-3-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39837-09-7, 5351-34-8 | |
Record name | N-Benzoyl-DL-homocysteine thiolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39837-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Oxothiolan-3-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.